
2,3-Dihydroxy-5-oxo-hexanedioate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-dehydro-4-deoxy-D-glucarate(2-) is a dicarboxylic acid dianion obtained by removal of a proton from both of the carboxylic acid groups of 5-dehydro-4-deoxy-D-glucarate. It is functionally related to a D-glucarate(2-). It is a conjugate base of a 5-dehydro-4-deoxy-D-glucarate(1-).
5-Dehydro-4-deoxy-D-glucarate is a metabolite found in or produced by Escherichia coli (strain K12, MG1655).
Wissenschaftliche Forschungsanwendungen
Chemical Synthesis and Derivatives
2,3-Dihydroxy-5-oxo-hexanedioate derivatives play a significant role in chemical synthesis. For example, ethyl 2-bromoalkanoates react with zinc and succinic anhydride to form 2-substituted 1-ethyl hydrogen 3-oxoadipates (hexanedioates), which can be used to produce 4-oxoalkanoic acids (Schick & Ludwig, 1992). Additionally, hexanedioic acid can be prepared using sulfuric acid as an oxidant, offering an environmentally friendlier approach than traditional methods (Chu, 2000).
Pharmaceutical and Biological Applications
In pharmaceutical research, derivatives of this compound have shown promise. For instance, 3-hydroxyimino-5-methyl-2-hexanone (HIMH) and its dioxime derivative were synthesized and screened for biological activity against several microorganisms, showing potential as selective growth inhibitors (Patil et al., 2002).
Material Science and Industrial Applications
This compound compounds have also found applications in material science. For example, hexanedioic acid was used to functionalize the surface of micro silver flakes in electrically conductive adhesives, enhancing properties like viscosity and shear strength (Cui, Fan, & Li, 2014).
Environmental and Analytical Chemistry
In environmental chemistry, this compound derivatives have been identified in atmospheric particulate matter, contributing to our understanding of air pollution and its impact on health (Edney et al., 2003). Additionally, urinary 2,5-hexanedione is a biomarker for monitoring exposure to n-hexane, a related compound, in occupational settings (Santos, Passarelli, & Nascimento, 2002).
Eigenschaften
Molekularformel |
C6H6O7-2 |
|---|---|
Molekulargewicht |
190.11 g/mol |
IUPAC-Name |
(2R,3S)-2,3-dihydroxy-5-oxohexanedioate |
InChI |
InChI=1S/C6H8O7/c7-2(4(9)6(12)13)1-3(8)5(10)11/h2,4,7,9H,1H2,(H,10,11)(H,12,13)/p-2/t2-,4+/m0/s1 |
InChI-Schlüssel |
QUURPCHWPQNNGL-ZAFYKAAXSA-L |
Isomerische SMILES |
C([C@@H]([C@H](C(=O)[O-])O)O)C(=O)C(=O)[O-] |
SMILES |
C(C(C(C(=O)[O-])O)O)C(=O)C(=O)[O-] |
Kanonische SMILES |
C(C(C(C(=O)[O-])O)O)C(=O)C(=O)[O-] |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(2Z)-2-[2-hydroxy-3,4-dimethoxy-6-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxycyclohexylidene]acetonitrile](/img/structure/B1235708.png)
![(1S,2S,6S,9S,10S,11R,12R,13S,14S,15S,16R,18S,19S,22S,25R)-6,10,19-trimethyl-24-oxa-4-azaheptacyclo[12.12.0.02,11.04,9.015,25.018,23.019,25]hexacosane-10,12,13,14,16,22,23-heptol](/img/structure/B1235711.png)
![(2S)-N-[(2R)-1-[[(3S,6R,8S,12S,13R,16R,17S,23S)-13-[(2S)-butan-2-yl]-12-hydroxy-20-[(4-methoxyphenyl)methyl]-6,17,21-trimethyl-3-(2-methylpropyl)-2,5,7,10,15,19,22-heptaoxo-8-propan-2-yl-9,18-dioxa-1,4,14,21-tetrazabicyclo[21.3.0]hexacosan-16-yl]amino]-4-methyl-1-oxopentan-2-yl]-N-methyl-1-(2-oxopropanoyl)pyrrolidine-2-carboxamide](/img/structure/B1235712.png)
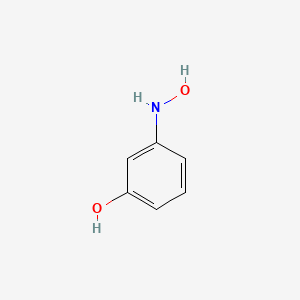
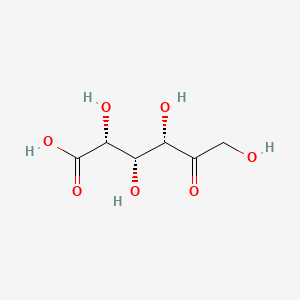
![3-[(2S)-2-amino-2-carboxyethyl]-1H-indol-1-ium-1-yl](/img/structure/B1235718.png)

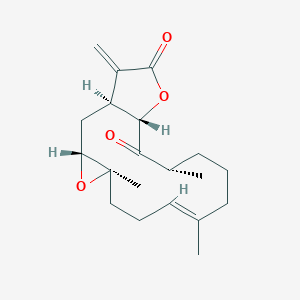
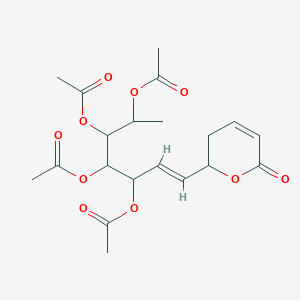

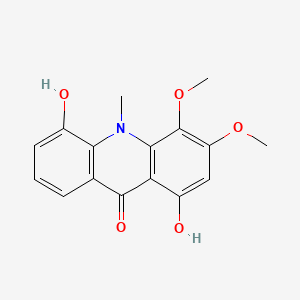

![1-[(Z)-[(1E)-1-(carbamimidoylhydrazono)cyclopenta[b]naphthalen-3-ylidene]amino]guanidine](/img/structure/B1235731.png)
![N-(1,3-benzodioxol-5-yl)-2-[(8-methoxy-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio]acetamide](/img/structure/B1235732.png)
